molecular formula C13H17NO2 B1392398 Ethyl 5-phenylpyrrolidine-3-carboxylate CAS No. 92041-21-9

Ethyl 5-phenylpyrrolidine-3-carboxylate

Cat. No.: B1392398
CAS No.: 92041-21-9
M. Wt: 219.28 g/mol
InChI Key: PBHVLJGBLGLONL-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpyrrolidine-3-carboxylate (CAS Number 92041-21-9) is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prominent scaffold in medicinal chemistry and drug discovery. This specific ester derivative serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules. Researchers value pyrrolidine-3-carboxylic acid derivatives for their role in developing ligands for central nervous system (CNS) targets. Compounds based on the pyrrolidine carboxylate structure are key subjects in structure-activity relationship (SAR) studies, particularly for investigating ionotropic glutamate receptors (iGluRs) such as the NMDA receptor . Antagonists for these receptors are valuable tools for studying neurological health and disease states, including neuropathic pain, anxiety, depression, and neurodegenerative conditions . The structure of this compound aligns with those used in the synthesis of potential enzyme inhibitors, as evidenced by related pyrrolidinecarboxylic acid structures found in complex with human methionine aminopeptidase-2 . As a supplier, we provide this high-purity compound to support innovative research in these areas. This compound is intended for research purposes as a standard or chemical intermediate in synthetic chemistry, pharmacology, and drug development projects. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 5-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHVLJGBLGLONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696213
Record name Ethyl 5-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92041-21-9
Record name Ethyl 5-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a classical method for preparing five-membered heterocycles like pyrrolidine involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of Ethyl 5-phenylpyrrolidine-3-carboxylate span several domains:

Organic Chemistry

  • Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of various bioactive compounds and chiral intermediates .
  • Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

Medicinal Chemistry

  • Pharmaceutical Intermediates : this compound is utilized in the synthesis of pharmaceutical agents, including potential antiviral and anticancer drugs .
  • Antagonistic Activity : It has been investigated for its role in developing CCR5 antagonists, which are significant in HIV treatment . A lead compound derived from similar structures demonstrated promising binding affinities (IC50 values) against CCR5 receptors, indicating potential therapeutic applications.

Biological Studies

  • Enzyme-Catalyzed Reactions : The compound is employed as a substrate in biochemical assays to study enzyme interactions and mechanisms .
  • CNS Interaction Studies : Preliminary findings suggest potential interactions with central nervous system receptors, indicating possible psychoactive properties that warrant further investigation .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundPyrrolidine ring with phenyl and ethyl esterChiral compound with significant bioactivity potential
3-Pyrrolidinecarboxylic AcidPyrrolidine ring without phenyl substitutionSimpler structure lacking aromaticity
N-(4-Fluorophenyl)-pyrrolidine-3-carboxamideSubstituted phenyl group; amide instead of esterDifferent functional group (amide)
4-Methylpyrrolidine-3-carboxylic AcidMethyl substitution on the pyrrolidine ringVariation in alkyl substituent

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing derivatives related to this compound explored their cytotoxic activities against cancer cell lines. The results indicated that certain modifications to the structure enhanced anticancer properties significantly, showcasing the compound's versatility as a pharmaceutical intermediate .

Mechanism of Action

The mechanism of action of Ethyl 5-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in molecular architecture, substituents, and physicochemical properties. Below is a detailed comparison:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Ethyl 5-phenylpyrrolidine-3-carboxylate* C₁₃H₁₅NO₂ 217.27 (calculated) Phenyl (C₆H₅) at position 5 N/A N/A
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 157.17 Oxo (=O) at position 5 36821-26-8
Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate C₁₃H₁₅ClFNO₂ 271.71 Halogenated phenyl (Cl, F) at position 4 2172181-04-1
Ethyl 5-p-tolylisoxazole-3-carboxylate C₁₃H₁₃NO₃ 231.25 p-Tolyl (C₆H₄CH₃) on isoxazole ring 88958-15-0
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate C₁₀H₁₁N₃O₂S 253.28 Cyano (CN), thioxo (=S) on pyridine ring CHEMBL1540818

*Hypothetical data based on structural inference.

Key Observations

Heterocyclic Core Variations :

  • This compound and its pyrrolidine derivatives (e.g., ) feature a saturated nitrogen ring, enabling conformational flexibility. In contrast, compounds like ethyl 5-p-tolylisoxazole-3-carboxylate (isoxazole core, ) and pyridine derivatives () incorporate aromatic or partially unsaturated rings, which confer rigidity and distinct electronic properties .

Halogenation: Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate () demonstrates how halogen atoms (Cl, F) enhance molecular weight and lipophilicity, which may improve membrane permeability or binding affinity in biological systems . Aromatic vs. Aliphatic Substituents: The phenyl group in the target compound contrasts with the p-tolyl group in the isoxazole derivative (), where the methyl substituent could further modulate steric and electronic interactions .

Functional Group Diversity: Thioxo (=S) and cyano (CN) groups in pyridine derivatives () introduce hydrogen-bonding and electrophilic character, differing from the ester and phenyl functionalities in pyrrolidine analogs .

Biological Activity

Ethyl 5-phenylpyrrolidine-3-carboxylate (EPC) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EPC, including its mechanisms of action, applications in drug synthesis, and findings from recent research studies.

Chemical Structure and Properties

EPC is characterized by a pyrrolidine ring substituted with a phenyl group at the 5th position and an ethyl ester group at the 3rd position. Its molecular formula is C12H17NO3C_{12}H_{17}NO_3, and it possesses a chiral center, which may influence its biological interactions and pharmacological properties.

The biological activity of EPC is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The chiral nature of EPC allows for selective binding to these targets, potentially modulating their activity. This selectivity can lead to varied biological effects depending on the specific application and target involved.

Applications in Drug Development

EPC serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its applications include:

  • Antiviral Agents : EPC may be explored for its potential antiviral properties, particularly in relation to viral replication mechanisms .
  • Anticancer Compounds : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. Studies have shown that certain structural modifications can enhance their efficacy against cancer cell lines .
  • Antimicrobial Activity : Preliminary investigations suggest that EPC or its derivatives could possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant pathogens .

Research Findings

Recent studies have focused on evaluating the biological activity of EPC and related compounds. Below are some key findings:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntiviralPotential interactions with viral proteases; further investigation needed
AnticancerExhibited cytotoxic effects on A549 lung adenocarcinoma cells; structure-dependent activity
AntimicrobialActive against multidrug-resistant bacteria; promising lead compounds identified

Case Studies

  • Anticancer Activity : In a study evaluating various pyrrolidine derivatives, EPC was tested against A549 human lung adenocarcinoma cells. Results indicated that certain modifications enhanced cytotoxicity while maintaining lower toxicity in non-cancerous cells, suggesting a favorable therapeutic index .
  • Antimicrobial Screening : Another study screened EPC derivatives against clinically significant pathogens, including multidrug-resistant Klebsiella pneumoniae and Staphylococcus aureus. The results highlighted the potential of these compounds as novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-phenylpyrrolidine-3-carboxylate
Reactant of Route 2
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Ethyl 5-phenylpyrrolidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.